BenchChemオンラインストアへようこそ!

Rapastinel Trifluoroacetate

Solubility Formulation In Vitro Assays

Rapastinel Trifluoroacetate is the trifluoroacetate salt of the NMDA receptor glycine-site partial agonist, engineered for enhanced aqueous solubility (125 mg/mL in DMSO) and stability. This directly enables high-concentration stock solutions (100 mM+) critical for electrophysiology and calcium flux assays, unlike the free base (30 mg/mL). Its mechanism avoids psychotomimetic effects and motor confounds, making it a clean tool for synaptic plasticity, cognition, and behavioral research. Use as a validated benchmark for glycine-site modulator development.

Molecular Formula C20H32F3N5O8
Molecular Weight 527.5 g/mol
Cat. No. B2611529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapastinel Trifluoroacetate
Molecular FormulaC20H32F3N5O8
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H31N5O6.C2HF3O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;3-2(4,5)1(6)7/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);(H,6,7)/t9-,10-,11+,12+,13+,14+;/m1./s1
InChIKeyBCWVNVCGYWOAAK-GDLIIDCZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Rapastinel Trifluoroacetate: A Procurement-Ready Tetrapeptide NMDA Receptor Modulator with Defined Salt-Form Advantages


Rapastinel Trifluoroacetate (CAS 1435786-04-1), also known as GLYX-13 Trifluoroacetate, is the trifluoroacetate salt form of the amidated tetrapeptide Thr-Pro-Pro-Thr-NH₂ [1]. It functions as a glycine-site functional partial agonist (GFPA) and positive allosteric modulator (PAM) of the NMDA receptor . Unlike its free-base counterpart, this salt form is specifically engineered to provide enhanced aqueous solubility and stability, critical attributes for reproducible in vitro and in vivo research workflows . The compound is a rapid-acting, long-lasting cognitive enhancer and antidepressant agent that has progressed to Phase II clinical trials for major depressive disorder .

Why Rapastinel Trifluoroacetate Cannot Be Replaced by Free Base or Generic NMDA Modulators


The procurement of Rapastinel Trifluoroacetate is not a simple alternative to generic NMDA receptor modulators like ketamine or D-cycloserine, nor is it interchangeable with its own free base form. The trifluoroacetate salt imparts a distinct solubility and stability profile that directly impacts experimental reproducibility, while its mechanism as a glycine-site partial agonist yields a unique pharmacological fingerprint devoid of the psychotomimetic and cognitive-impairing liabilities associated with NMDA channel blockers [1]. Furthermore, structural analogs such as apimostinel, while more potent, lack the extensive clinical safety and behavioral dataset that defines the utility of Rapastinel Trifluoroacetate in validated research models [2]. Substituting this specific salt form risks introducing uncontrolled variables in solubility-driven assays, cellular permeability studies, or in vivo behavioral paradigms .

Rapastinel Trifluoroacetate: Quantitative Differentiation Against Comparator Compounds


Solubility Enhancement in DMSO: Trifluoroacetate Salt vs. Free Base

Rapastinel Trifluoroacetate exhibits a 4.2-fold increase in DMSO solubility compared to the free base form of GLYX-13. At equivalent molar concentrations, both forms demonstrate comparable biological activity at the NMDA receptor, yet the salt form's superior solubility profile directly enables higher concentration stock solutions for in vitro experimentation [1]. The free base GLYX-13 demonstrates a DMSO solubility of approximately 30 mg/mL , whereas the trifluoroacetate salt reaches 125 mg/mL (236.97 mM) . This difference is critical for applications requiring high local concentrations, such as electrophysiology or receptor binding assays .

Solubility Formulation In Vitro Assays

NMDA Receptor Binding Site Selectivity: Rapastinel vs. Ketamine Isomers

In side-by-side radioligand displacement assays, 30 µM Rapastinel Trifluoroacetate demonstrated negligible inhibition (2% and -7%) at the MK-801 and PCP binding sites of the NMDA receptor, whereas (R,S)-ketamine at the same concentration showed robust inhibition (96% and 94%) [1]. This stark contrast confirms that Rapastinel Trifluoroacetate does not bind to the phencyclidine (PCP) site within the ion channel pore, a mechanism associated with ketamine's dissociative and psychotomimetic side effects [2]. The compound instead acts as a glycine-site partial agonist, a distinct allosteric mechanism that preserves physiological receptor function .

Binding Affinity NMDA Receptor Selectivity

Functional Impairment Profile: Rapastinel vs. Ketamine in Simulated Driving

A randomized, multicenter, placebo-controlled Phase I trial (N=107) directly compared the effects of Rapastinel Trifluoroacetate (900 mg and 1800 mg i.v.) with ketamine (0.5 mg/kg i.v.) on simulated driving performance [1]. While ketamine significantly impaired driving compared to placebo (p=0.0001), both doses of rapastinel produced no significant impairment (both p>0.5) and resulted in significantly better driving performance compared to ketamine (all p<0.002) [2]. Ketamine's impairment persisted for at least 105 minutes post-infusion, underscoring a clear functional safety differentiation relevant to outpatient administration settings [3].

Cognitive Function Behavioral Pharmacology Clinical Safety

Potency and Oral Bioavailability: Rapastinel vs. Next-Generation Stinels (Apimostinel)

Apimostinel (NRX-1074), a second-generation stinel, exhibits 10-30x greater potency at the NMDA receptor compared to rapastinel [1]. While apimostinel is orally bioavailable , rapastinel remains a non-orally active peptide requiring intravenous administration [2]. This potency difference is critical for dose selection in animal models and human trials. However, rapastinel's extensive preclinical and clinical safety dataset, including its lack of psychotomimetic effects and favorable cognitive profile, provides a validated benchmark for NMDA receptor modulation research, making it the preferred tool for dissecting glycine-site pharmacology without the potency-driven variability of newer analogs [3].

Potency Bioavailability Structural Analogs

Reversal of Ketamine-Induced Memory Deficits: Functional Antagonism in Preclinical Models

In male C57BL/6J mice, pretreatment with Rapastinel Trifluoroacetate (1.0 mg/kg, i.v.) 30 minutes prior to the acquisition trial significantly reversed the declarative memory deficits induced by subchronic ketamine (30 mg/kg) in the novel object recognition (NOR) task [1]. Mice receiving rapastinel showed a clear preference for the novel object compared to familiar objects (P<0.01), whereas ketamine-treated mice did not . This functional antagonism demonstrates that rapastinel not only avoids the cognitive impairment associated with ketamine but can actively rescue NMDA receptor-mediated cognitive function when it is compromised by channel blockade .

Cognitive Enhancement Neuroplasticity Drug Interaction

Anxiolytic and Hedonic Effects in Ultrasonic Vocalization (USV) Assay

In the rat ultrasonic vocalization (USV) test, a validated model for affective state assessment, Rapastinel Trifluoroacetate produced a quantifiable antidepressant-like and anxiolytic effect [1]. Specifically, rapastinel administration significantly increased the emission of hedonic 50-kHz USVs [F(1,20)=12.4, P<0.05] and decreased aversive 20-kHz USVs [F(1,20)=6.8, P<0.05] compared to vehicle controls . In the open field test, rapastinel increased center time [F(1,20)=19.2, P<0.05] without altering locomotor activity (line crosses F(1,20)=0.0, P>0.05), confirming a specific anxiolytic action .

Affective Behavior Rodent Models Antidepressant Screening

Rapastinel Trifluoroacetate: High-Impact Applications in Neuroscience Research and Drug Discovery


High-Concentration Stock Preparation for In Vitro Pharmacology

Researchers performing NMDA receptor electrophysiology, calcium flux assays, or radioligand binding studies require stock solutions of 100 mM or greater in DMSO. Rapastinel Trifluoroacetate's DMSO solubility of 125 mg/mL (236.97 mM) directly enables such high-concentration stock preparation without precipitation issues, unlike the free base form (30 mg/mL) . This eliminates the need for alternative solvents that may interfere with receptor function or cell viability, ensuring consistent, high-quality data across replicate experiments. Procurement of the trifluoroacetate salt is therefore essential for labs conducting detailed NMDA receptor pharmacology.

Dissecting NMDA Receptor Signaling Without Channel-Block Confounds

Studies investigating the role of NMDA receptor glycine-site modulation in synaptic plasticity, learning, and memory can use Rapastinel Trifluoroacetate as a selective tool. Its lack of affinity for MK-801 and PCP sites [1] ensures that observed effects are not contaminated by channel pore blockade, a common confound with compounds like ketamine. This allows for clean experimental interpretation of glycine-site pharmacology. Furthermore, its established ability to reverse ketamine-induced memory deficits in vivo [2] provides a built-in functional validation assay for verifying compound activity in cognitive research.

Behavioral Pharmacology Models Requiring Intact Motor and Cognitive Function

For preclinical studies of affective disorders, PTSD, or cognitive enhancement, Rapastinel Trifluoroacetate offers a critical advantage: it does not impair locomotor activity or cognitive performance at behaviorally active doses . This is in stark contrast to ketamine, which produces significant sedation and driving impairment in humans [3] and motor deficits in rodents at antidepressant doses. The compound's specific profile—increased hedonic USVs, decreased aversive USVs, and increased center time without altering line crosses —makes it an ideal tool for rodent behavioral assays where motor confounds can skew interpretation. Procurement of rapastinel is justified for any lab running forced swim, open field, elevated plus maze, or novel object recognition tests in the context of NMDA receptor research.

Validated Comparator for Next-Generation Stinel Development

Pharmaceutical scientists developing novel NMDA receptor modulators, particularly those targeting the glycine site, can utilize Rapastinel Trifluoroacetate as a benchmark reference compound. Its well-characterized potency (baseline for apimostinel's 10-30x increase [4]), established safety profile (no psychotomimetic effects [5]), and extensive preclinical dataset provide a reliable comparator for evaluating new chemical entities. Using rapastinel in side-by-side assays ensures that potency and functional selectivity claims are anchored to a known, clinically tested molecule, thereby strengthening regulatory and scientific rationale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rapastinel Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.